![molecular formula C25H28N2O5 B13436934 tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate](/img/structure/B13436934.png)
tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate
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Overview
Description
tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a benzyl alcohol derivative with a suitable protecting group.
Introduction of the tert-butyl group: This is achieved through a reaction with tert-butyl chloride in the presence of a base.
Cyclization to form the pyrimidine ring: This step involves the reaction of the intermediate with a suitable reagent to form the pyrimidine ring structure.
Final coupling and deprotection: The final step involves coupling the intermediate with the desired substituents and removing any protecting groups to yield the final product.
Chemical Reactions Analysis
tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-methoxyphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.
tert-Butyl 4-(4-hydroxyphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate: The presence of a hydroxy group can lead to different chemical and biological properties compared to the benzyloxy derivative.
Biological Activity
tert-Butyl 4-(4-(Benzyloxy)-2-methylphenyl)-3,5-dimethyl-2,6-dioxo-2,3-dihydropyrimidine-1(6H)-carboxylate is a synthetic compound with a complex structure that includes a pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and oncology. Its structural features enhance lipophilicity and bioactivity, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N2O5, with a molecular weight of 436.5 g/mol. The presence of the tert-butyl ester group and the benzyloxy substituent are significant for its physicochemical properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H28N2O5 |
Molecular Weight | 436.5 g/mol |
Structure | Pyrimidine derivative |
CAS Number | 1643462-62-7 |
Research indicates that this compound may inhibit Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The inhibition of CDK2 can lead to reduced cell proliferation, presenting a potential therapeutic avenue in cancer treatment. This mechanism was highlighted in studies showing that similar compounds effectively disrupt CDK activity, altering cell cycle progression and promoting apoptosis in cancer cells.
Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. Preliminary studies suggest that it exhibits significant activity against various cancer cell lines by targeting CDK2 and potentially other kinases involved in tumor growth.
Other Biological Activities
In addition to its anticancer effects, the compound's structural analogs have been reported to possess antioxidant properties and exhibit activity against various pathogens. For instance, compounds with similar benzyloxy groups have demonstrated antioxidant capabilities in vitro, which could suggest broader biological relevance .
Case Studies
- CDK Inhibition Study :
- A study evaluated the impact of this compound on CDK2 activity in human cancer cell lines. The results indicated a dose-dependent inhibition of CDK2 activity, leading to G1 phase arrest and increased apoptosis markers.
- Antioxidant Activity Assessment :
Future Directions
The unique combination of functional groups in this compound warrants further exploration. Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the precise molecular interactions with CDK2 and other cellular targets.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models to evaluate therapeutic potential.
- Structural Modifications : Investigating derivatives to enhance selectivity and potency against specific cancer types.
Properties
Molecular Formula |
C25H28N2O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl 3,5-dimethyl-4-(2-methyl-4-phenylmethoxyphenyl)-2,6-dioxopyrimidine-1-carboxylate |
InChI |
InChI=1S/C25H28N2O5/c1-16-14-19(31-15-18-10-8-7-9-11-18)12-13-20(16)21-17(2)22(28)27(23(29)26(21)6)24(30)32-25(3,4)5/h7-14H,15H2,1-6H3 |
InChI Key |
VQPXSVKUEOMCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=C(C(=O)N(C(=O)N3C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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